molecular formula C10H15NOS B568641 2-(Butylsulfanyl)-6-methoxypyridine CAS No. 122734-02-5

2-(Butylsulfanyl)-6-methoxypyridine

Cat. No.: B568641
CAS No.: 122734-02-5
M. Wt: 197.296
InChI Key: BSFHOLHKXDJINF-UHFFFAOYSA-N
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Description

2-(Butylsulfanyl)-6-methoxypyridine is a pyridine derivative featuring a methoxy group at the 6-position and a butylsulfanyl substituent at the 2-position.

Pyridine derivatives with sulfanyl substituents are often synthesized via nucleophilic substitution or coupling reactions. For example, 2-(benzylthio)-6-methoxypyridine is prepared through sulfonation and subsequent thiolation , while similar compounds may involve bromomethyl intermediates (e.g., 2-(bromomethyl)-6-methoxypyridine) for functionalization .

Properties

CAS No.

122734-02-5

Molecular Formula

C10H15NOS

Molecular Weight

197.296

IUPAC Name

2-butylsulfanyl-6-methoxypyridine

InChI

InChI=1S/C10H15NOS/c1-3-4-8-13-10-7-5-6-9(11-10)12-2/h5-7H,3-4,8H2,1-2H3

InChI Key

BSFHOLHKXDJINF-UHFFFAOYSA-N

SMILES

CCCCSC1=CC=CC(=N1)OC

Synonyms

Pyridine, 2-(butylthio)-6-methoxy- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below highlights key differences between 2-(butylsulfanyl)-6-methoxypyridine and its analogs:

Compound Substituent (Position 2) Molecular Weight (g/mol) Key Properties
This compound Butylsulfanyl ~225.3 (estimated) High lipophilicity, moderate solubility in organic solvents
2-(Benzylthio)-6-methoxypyridine Benzylthio 261.3 Enhanced aromatic stacking potential, lower volatility
2-(Hydroxymethyl)-6-methoxypyridine Hydroxymethyl 153.1 Polar, water-soluble, reactive toward oxidation
2-(4-Bromobenzoyl)-6-methoxypyridine 4-Bromobenzoyl 292.1 Electron-withdrawing group; rigid structure

Key Observations :

  • The butylsulfanyl group imparts significant hydrophobicity compared to polar substituents like hydroxymethyl .
Sulfur-Containing Derivatives
  • 2-(Benzylthio)-6-methoxypyridine : Synthesized via NaOCl-mediated sulfonation of 6-methoxypyridine-2-sulfonyl fluoride precursors .
  • Butylsulfanyl analogs : Likely synthesized through nucleophilic substitution of 2-bromo-6-methoxypyridine with butanethiol, similar to methods used for benzylthio derivatives .
Functionalization at Position 2
  • Bromomethyl intermediates (e.g., 2-(bromomethyl)-6-methoxypyridine) enable further derivatization, such as coupling with amines or thiols .
  • Hydroxymethyl derivatives are prone to oxidation, forming carboxylic acids or aldehydes under acidic conditions .
Anticancer Potential
  • 6-Methoxypyridine-based compounds (e.g., 2-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-4-(2-chlorophenyl)-6-methoxypyridine) exhibit potent inhibition of human topoisomerase IIα (IC₅₀ = 1.2 µM) . The methoxy group at position 6 is critical for binding to the enzyme’s hydrophobic pocket.
  • Butylsulfanyl substituents may enhance membrane permeability due to their lipophilicity, though direct anticancer data for this compound are lacking.
Molecular Docking Insights
  • In Plk1 inhibitors, the 6-methoxypyridine moiety occupies the hydrophobic motif (HM) region of the polo-box domain, forming van der Waals interactions .
  • Sulfanyl groups (e.g., benzylthio) could mimic natural ligands by interacting with cysteine residues or metal ions in enzyme active sites .

Spectroscopic and Analytical Data

  • NMR : The methoxy group in 6-methoxypyridine derivatives typically resonates at δ ~3.8–4.0 ppm (¹H NMR), while butylsulfanyl protons appear as multiplet signals at δ ~1.2–2.8 ppm .
  • IR : Sulfanyl (C–S) stretches are observed at 600–700 cm⁻¹, and methoxy C–O vibrations at ~1250 cm⁻¹ .

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